molecular formula C17H17N3O4S2 B2929135 methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034505-28-5

methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2929135
CAS No.: 2034505-28-5
M. Wt: 391.46
InChI Key: SAAWAYBSKHUHTI-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a sulfamoyl group linked to a 4-phenylpyrazole moiety via an ethyl chain. The compound’s core structure—a thiophene ring with ester and sulfonamide substituents—is shared with several bioactive molecules, enabling comparative analysis of substituent-driven effects on activity and selectivity.

Properties

IUPAC Name

methyl 3-[2-(4-phenylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-17(21)16-15(7-10-25-16)26(22,23)19-8-9-20-12-14(11-18-20)13-5-3-2-4-6-13/h2-7,10-12,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWAYBSKHUHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfamoyl and pyrazole moieties. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For instance, the synthesis of related pyrazole sulfonamides has been documented, showcasing similar methodologies that can be adapted for our compound .

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. This compound could potentially inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E), which is crucial in many malignancies. Studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to suppress pro-inflammatory cytokines and reduce inflammation in various models. This activity is attributed to their ability to inhibit pathways involving NF-kB and COX enzymes .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Pyrazole derivatives have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this compound may inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapy .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazole sulfonamide derivatives, a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer treatment .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of pyrazole compounds showed that they effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that these compounds inhibited nitric oxide production, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .

Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), apoptosis
Anti-inflammatoryInhibition of NF-kB, COX enzymes
AntimicrobialInhibition of microbial growth

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Substituent Groups Molecular Weight Biological Target Reported Activity References
Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (Target Compound) 4-Phenylpyrazole-ethyl, methyl ester, thiophene-sulfamoyl Not reported Not explicitly stated Inferred PPARβ/δ modulation (via analogs)
10h (Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Isopentylamino)-2-methoxyphenyl, methyl ester, thiophene-sulfamoyl Not reported PPARβ/δ Antagonist; inhibits retinal angiogenesis
ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) 4-(Hexylamino)-2-methoxyphenyl, methyl ester, thiophene-sulfamoyl Not reported PPARβ/δ Potent antagonist; improved lipophilicity
GSK0660 (Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate) 2-Methoxy-4-(phenylamino)phenyl, methyl ester, thiophene-sulfamoyl 447.5 g/mol PPARβ/δ High selectivity for PPARβ/δ inhibition
BLD Pharm 1014691-61-2 2-Methoxy-4-(phenylamino)phenyl, methyl ester, thiophene-sulfamoyl (identical to GSK0660) 447.5 g/mol PPARβ/δ Catalogued as PPARβ/δ antagonist
Example 62 (From ) Fluorinated chromenone-pyrazolopyrimidine-thiophene hybrid 560.2 g/mol Not specified Anticancer candidate (structural focus)
Key Observations:

Substituent-Driven Activity: The phenylpyrazole group in the target compound contrasts with the methoxyphenyl-amino groups in 10h, ST247, and GSK0660. The latter analogs exhibit confirmed PPARβ/δ antagonism, suggesting that aryl-amino groups enhance receptor binding .

Thiophene-Sulfamoyl Core :

  • All compounds retain the thiophene-2-carboxylate scaffold with a sulfamoyl linker, critical for maintaining structural integrity and electronic properties necessary for PPARβ/δ interaction .

Pharmacological and Pharmacokinetic Insights

  • PPARβ/δ Antagonism: GSK0660 and ST247 show nanomolar affinity for PPARβ/δ, with ST247’s hexyl chain enhancing metabolic stability in vivo . The target compound’s phenylpyrazole group may alter binding kinetics due to steric effects or π-π interactions.
  • Selectivity: GSK0660 exhibits >100-fold selectivity for PPARβ/δ over PPARα/γ, attributed to its methoxy-phenylamino substituent . The target compound’s selectivity remains uncharacterized but warrants investigation.
  • Synthetic Accessibility : Analogs like 10h and GSK0660 are synthesized via sulfonamide coupling reactions, suggesting feasible scalability for the target compound .

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